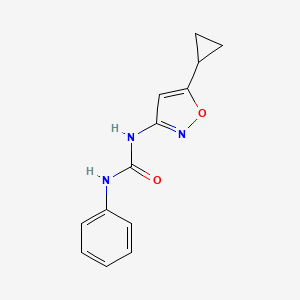
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenylurea or oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of advanced materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
Comparaison Avec Des Composés Similaires
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Comparison: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. Compared to N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea, the phenyl group in N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea may enhance its interaction with aromatic receptors or enzymes. Similarly, the presence of the urea linkage differentiates it from N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine, which lacks this functional group. The sulfonyl chloride derivative, (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, is more reactive and is used as an intermediate in further chemical transformations.
Propriétés
Numéro CAS |
55807-77-7 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(14-10-4-2-1-3-5-10)15-12-8-11(18-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
Clé InChI |
HXSRWFXOZGJXMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
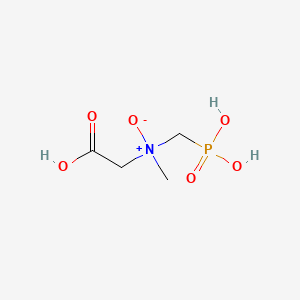
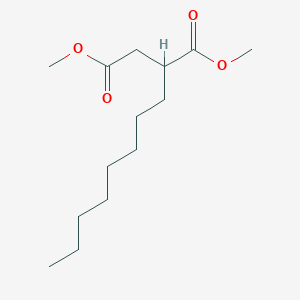
![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

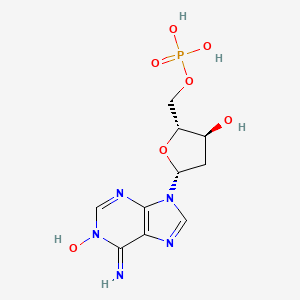
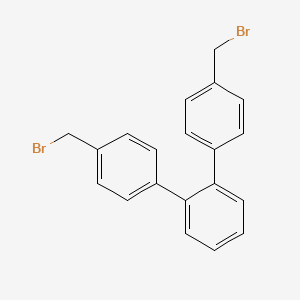
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
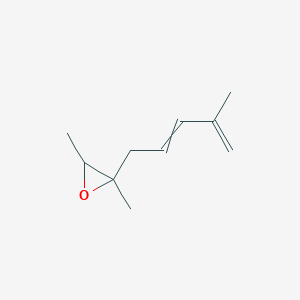
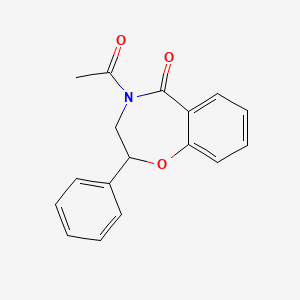
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
